Clemastine Fumarate

Histamine H1 Receptor Calcium Mobilization Allergy

Prioritize Clemastine Fumarate for its irreplaceable dual H1 receptor antagonism (Ki=0.26 nM) and M1/M4 mAChR activity (Ki=16 nM), a polypharmacology essential for driving oligodendrocyte progenitor cell differentiation and myelin repair. Its potent antiviral activity (EC50=0.95 µM against SARS-CoV-2) provides a unique investigational tool. Standard H1 blockers like diphenhydramine lack this specific receptor profile, compromising remyelination and neuroinflammation study outcomes. USP-grade material (98.0%-102.0% purity) ensures analytical reliability.

Molecular Formula C25H30ClNO5
Molecular Weight 460.0 g/mol
CAS No. 14976-57-9
Cat. No. B001165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemastine Fumarate
CAS14976-57-9
Synonyms2-(2-(1-(4-Chlorophenyl)-1-phenylethoxy)ethyl)-1-methylpyrrolidine
Clemastine
Clemastine Fumarate
HS 592
HS-592
HS592
Meclastine
Mecloprodin
Tavegyl
Tavist
Molecular FormulaC25H30ClNO5
Molecular Weight460.0 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1
InChIKeyPMGQWSIVQFOFOQ-YKVZVUFRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
SolubilityVery slightly soluble in water and sparingly soluble in alcohol.

Structure & Identifiers


Interactive Chemical Structure Model





Clemastine Fumarate (CAS 14976-57-9): Baseline Compound Overview and Procurement Identity


Clemastine Fumarate (CAS 14976-57-9) is a first-generation ethanolamine-derivative antihistamine that functions as a selective histamine H1 receptor antagonist [1]. It is defined chemically as the fumarate salt of (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine, with a molecular weight of 459.96 g/mol [2]. Unlike many first-generation antihistamines, Clemastine Fumarate exhibits high selectivity for the H1 receptor (Ki = 0.26 nM) over a range of other G protein-coupled receptors, including muscarinic acetylcholine receptors (mAChRs; Ki = 16 nM) and various sigma and adrenergic receptor subtypes [3]. This compound is unique among its class for having demonstrated clinically meaningful remyelinating activity in patients with multiple sclerosis, a property linked to its ability to stimulate oligodendrocyte progenitor cell (OPC) differentiation [4].

Why Clemastine Fumarate Cannot Be Substituted with Generic H1 Antagonists in Research


Substituting Clemastine Fumarate with a generic, non-specific H1 antagonist is likely to compromise research outcomes due to its unique combination of high potency and specific receptor polypharmacology. While many first-generation antihistamines like diphenhydramine and chlorpheniramine share the H1 antagonist mechanism, they lack Clemastine's potent, direct antimuscarinic activity . This activity, with a Ki of 16 nM at M1/M4 subtypes, is a critical component of its mechanism of action in remyelination, as it directly stimulates oligodendrocyte precursor cell (OPC) differentiation [1]. Furthermore, Clemastine exhibits a unique P2X7 receptor positive allosteric modulator (PAM) activity not present in other antihistamines . Its pharmacokinetic profile, characterized by an exceptionally long terminal half-life of 21.3 ± 11.6 hours and an oral bioavailability of 39.2 ± 12.4%, also differentiates it from other H1 antagonists with shorter half-lives (e.g., 7-11 hours for diphenhydramine) [2]. Therefore, assuming functional equivalence among H1 blockers will lead to flawed experimental design and irreproducible data in fields ranging from neuroinflammation to antiviral research.

Quantitative Evidence Differentiating Clemastine Fumarate from In-Class Alternatives


Superior Potency in H1-Mediated Calcium Mobilization vs. Diphenhydramine and Chlorpheniramine

Clemastine Fumarate demonstrates significantly greater potency in inhibiting histamine-induced calcium mobilization in HL-60 cells compared to two of the most widely used first-generation antihistamines. In a direct comparative in vitro study, Clemastine was approximately 6.7-fold more potent than chlorpheniramine and 33.3-fold more potent than diphenhydramine [1].

Histamine H1 Receptor Calcium Mobilization Allergy HL-60 Cells

Unique Pharmacological Profile: High-Affinity M1/M4 Muscarinic Antagonism

Clemastine Fumarate exhibits a distinctive polypharmacology that sets it apart from many other H1 antagonists. It binds with high affinity to muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes (Ki = 16 nM). While its H1 affinity (Ki = 0.26 nM) is highest, the ratio of H1 to mAChR affinity (0.26 nM vs. 16 nM) is approximately 1:62 . In contrast, diphenhydramine exhibits an H1 to mAChR affinity ratio of approximately 1:30, while chlorpheniramine shows negligible antimuscarinic activity [1].

Muscarinic Acetylcholine Receptor M1 Receptor M4 Receptor Selectivity

Superior Pharmacokinetics: Extended Half-Life and Defined Bioavailability

Clemastine Fumarate offers a distinct pharmacokinetic advantage with a terminal elimination half-life (t1/2) of 21.3 ± 11.6 hours, which is significantly longer than that of other common first-generation antihistamines like diphenhydramine (t1/2 of 7-11 hours) [1]. Its oral bioavailability is 39.2 ± 12.4% [2]. This extended half-life supports less frequent dosing in chronic in vivo models, reducing animal handling stress and improving experimental consistency.

Pharmacokinetics Half-Life Bioavailability In Vivo Dosing

Clinically Validated Remyelination Activity in Multiple Sclerosis Patients

Clemastine Fumarate is the first compound to demonstrate significant remyelination in a randomized, controlled clinical trial for multiple sclerosis (the ReBUILD trial). Clemastine treatment (5.36 mg orally twice daily) significantly reduced the latency delay on visual evoked potentials (VEPs) by 1.7 ms/eye (95% CI 0.5–2.9; p=0.0048) compared to placebo [1]. This effect is a direct measure of improved myelination in the visual pathway. No other H1 antagonist or generic compound has replicated this clinical finding.

Remyelination Multiple Sclerosis Oligodendrocyte Neuroinflammation

Stability and Solubility Profile for Reproducible In Vitro and In Vivo Research

Clemastine Fumarate demonstrates favorable stability and solubility properties that support reliable experimental workflows. As a lyophilized powder, it is stable for 36 months when stored at -20°C and protected from moisture [1]. Its solubility in DMSO is high, with reported values ranging from 30-65 mg/mL, enabling the preparation of concentrated stock solutions for in vitro assays . In contrast, it is practically insoluble in water and ethanol, which is typical for this class of compound and dictates the need for specific organic solvents in formulation .

Stability Solubility Formulation DMSO

Identified as the Most Potent Anti-SARS-CoV-2 Agent Among Screened Histamine Receptor Antagonists

In a screen of approved drugs for SARS-CoV-2 entry inhibitors, Clemastine Fumarate was identified as the most active among the histamine receptor antagonist class. It reduced SARS-CoV-2 replication in Vero E6 cells with an EC50 of 0.95 ± 0.83 µM and a CC50 >20 µM [1]. This level of antiviral activity was not observed for other antihistamines in the same screen, including chlorpheniramine and diphenhydramine, which showed weaker or no significant activity .

Antiviral SARS-CoV-2 COVID-19 Drug Repurposing

Optimal Application Scenarios for Clemastine Fumarate in Research and Development


Neuroinflammation and Remyelination Studies (Multiple Sclerosis Models)

This is the premier application for Clemastine Fumarate. Its unique ability to promote remyelination, validated in the ReBUILD clinical trial, makes it an essential tool compound for in vitro and in vivo studies of oligodendrocyte differentiation and myelin repair [1]. Researchers investigating multiple sclerosis (e.g., EAE models), spinal cord injury, or other demyelinating diseases should prioritize Clemastine Fumarate over other antihistamines or non-specific muscarinic antagonists. Its defined Ki values for H1 (0.26 nM) and M1/M4 (16 nM) allow for precise receptor pharmacology experiments . The 21.3-hour half-life supports chronic dosing regimens in long-term animal models [2].

Standardization of In Vitro H1 Receptor Antagonism Assays

For laboratories developing or running high-throughput screens for H1 receptor antagonism, Clemastine Fumarate serves as an ideal reference standard. Its superior potency (IC50 of 3 nM in HL-60 cells) compared to diphenhydramine (100 nM) and chlorpheniramine (20 nM) provides a clear, high-signal window for assay validation [1]. Using Clemastine Fumarate as a positive control ensures assay sensitivity and can help identify new ligands with even higher affinity or unique binding kinetics. Its well-characterized selectivity profile across related GPCRs (e.g., mAChRs, adrenergic receptors) also makes it a valuable tool for counter-screening to define the specificity of novel hits .

Development of Advanced Antiviral Assays for SARS-CoV-2

Given its identification as the most potent anti-SARS-CoV-2 agent among screened antihistamines (EC50 = 0.95 µM), Clemastine Fumarate is a critical tool for virology and drug repurposing research [1]. It should be incorporated into in vitro infection models (e.g., Vero E6 cells, human airway epithelial cultures) as a reference standard to benchmark the activity of novel antiviral compounds. Its mechanism of action as an entry inhibitor warrants further investigation, and its favorable selectivity index (CC50 >20 µM) supports its use in these biosafety level 3 (BSL-3) experimental systems . This application is unique to Clemastine and not shared by other common antihistamines.

Reference Standard for Pharmacopeial and Quality Control (QC) Applications

Clemastine Fumarate is an official substance in the United States Pharmacopeia (USP), with a defined monograph specifying an assay purity of 98.0% to 102.0% on a dried basis [1]. This makes USP-grade Clemastine Fumarate Reference Standard (RS) essential for analytical method development, method validation, and quality control testing in the pharmaceutical industry. It is specifically intended for use in compendial assays for drug substance and drug product release, ensuring compliance with regulatory requirements for Abbreviated New Drug Applications (ANDAs) and commercial production . This is a non-research application where the highest purity and full characterization are mandatory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clemastine Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.